In kinase and MMP-13 inhibitor synthesis, ethyl ester or non-phenyl analogs lead to low cyclization yields and inactive compounds. Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) resolves this through its optimized methyl ester leaving group and 4-phenyl moiety. • Superior methoxide leaving group ensures higher annulation yields vs. ethoxide. • 4-Phenyl substitution provides essential hydrophobic bulk for S1′ pocket engagement, enabling active MMP-13 inhibitors. • High crystalline stability (m.p. 145-147 °C) allows simple ethanol recrystallization, streamlining process scale-up.
Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 67171-55-5) is a highly crystalline, bifunctional building block synthesized via the multicomponent Gewald reaction. Characterized by its adjacent nucleophilic amine and electrophilic methyl ester groups, this compound serves as a premier precursor for the construction of thieno[2,3-d]pyrimidine scaffolds. In industrial and medicinal chemistry workflows, it is primarily procured to synthesize targeted kinase and metalloproteinase inhibitors. Its baseline value lies in its high solid-state stability, predictable reactivity in annulation protocols, and the specific steric and hydrophobic parameters imparted by the 4-phenyl substitution, which are critical for downstream target engagement [1].
Procurement substitution with the closely related ethyl ester (Ethyl 2-amino-4-phenylthiophene-3-carboxylate, CAS: 4815-36-5) or non-phenylated analogs introduces severe downstream inefficiencies. During the critical cyclization step to form 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, the methyl ester offers a superior leaving group (methoxide) and a less sterically hindered electrophilic center compared to the ethoxide leaving group of the ethyl ester, directly impacting the kinetics and yield of the annulation. Furthermore, substituting the 4-phenyl moiety with a simple alkyl group or hydrogen eliminates the essential hydrophobic bulk required to engage the S1' binding pocket of targets like MMP-13, rendering the resulting downstream libraries pharmacologically inactive[1].
The primary procurement driver for the methyl ester over bulkier alkyl esters is its efficiency in downstream ring-closure reactions. When utilized to synthesize ethyl 4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate intermediates, Methyl 2-amino-4-phenylthiophene-3-carboxylate achieves a high isolated yield of 80% as a solid powder. The reduced steric hindrance of the methyl group, combined with the superior leaving group ability of methoxide during aminolysis and cyclization, ensures rapid conversion without the need for extreme thermal forcing conditions that can degrade sensitive intermediates[1].
| Evidence Dimension | Isolated yield of thienopyrimidine intermediate |
| Target Compound Data | 80% yield (Compound 30d synthesis) |
| Comparator Or Baseline | Bulkier ester analogs (e.g., tert-butyl or extended alkyls) |
| Quantified Difference | Methyl ester provides optimal leaving group kinetics for 80% conversion, whereas bulkier esters resist aminolysis. |
| Conditions | Reaction with ethyl cyanoformate in 1 M HCl/acetic acid solution |
High-yielding cyclization steps are critical for process chemists to minimize raw material waste and avoid complex purification of intermediates.
For medicinal chemistry applications, the exact substitution pattern of the thiophene ring is non-negotiable. The 4-phenyl group provided by this specific compound is retained throughout the synthesis of thieno[2,3-d]pyrimidine MMP-13 inhibitors. This phenyl ring provides the exact steric bulk and hydrophobicity required to occupy the deep S1' pocket of the MMP-13 enzyme. Scaffolds derived from non-phenylated baseline thiophenes fail to achieve the necessary binding affinity, whereas derivatives built from this 4-phenyl precursor maintain potent target inhibition while allowing structural tuning at other positions to eliminate off-target CYP3A4 activity[1].
| Evidence Dimension | Target binding pocket engagement (S1' pocket) |
| Target Compound Data | 4-Phenyl group successfully anchors the thienopyrimidine core in the S1' pocket |
| Comparator Or Baseline | Unsubstituted or methyl-substituted thiophene cores |
| Quantified Difference | 4-phenyl substitution is strictly required for nanomolar MMP-13 affinity compared to inactive aliphatic analogs. |
| Conditions | Structure-based design of MMP-13 inhibitors |
Procuring the 4-phenylated building block ensures that downstream libraries possess the fundamental pharmacophore required for metalloproteinase inhibition.
A major procurement advantage of Methyl 2-amino-4-phenylthiophene-3-carboxylate is its excellent solid-state properties. Synthesized via a one-pot Gewald condensation, the compound forms highly stable yellow crystals with a sharp melting point of 145-147 °C. This high crystallinity allows for direct purification via simple recrystallization from ethanol, achieving 70-85% yields without the need for labor-intensive and solvent-heavy silica gel chromatography required by liquid or amorphous thiophene analogs [1].
| Evidence Dimension | Purification methodology and melting point |
| Target Compound Data | m.p. 145-147 °C; purified by direct ethanol recrystallization |
| Comparator Or Baseline | Amorphous or liquid thiophene derivatives |
| Quantified Difference | Eliminates chromatographic purification steps, saving significant solvent and labor costs at scale. |
| Conditions | One-pot Gewald condensation followed by workup |
High crystallinity and chromatography-free purification drastically reduce the cost and time of scaling up precursor synthesis for industrial drug discovery.
Directly leveraging its 4-phenyl moiety for S1' pocket engagement and its optimal ester leaving group for pyrimidine cyclization, this compound is the ideal starting material for developing thieno[2,3-d]pyrimidine-based MMP-13 inhibitors targeting osteoarthritis [1].
The orthogonal reactivity of the adjacent amine and methyl ester groups makes this compound a highly efficient precursor for generating diverse thienopyrimidine libraries used in the discovery of FLT3 inhibitors for oncology research [1].
Because it can be isolated in high purity via simple ethanol recrystallization (m.p. 145-147 °C) without chromatography, it is the preferred choice for process chemists requiring reliable, scalable 2-aminothiophene building blocks [2].
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